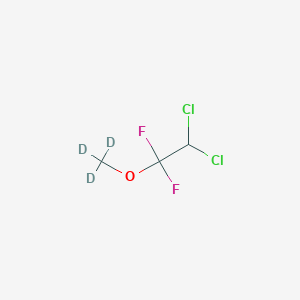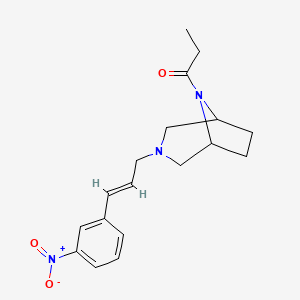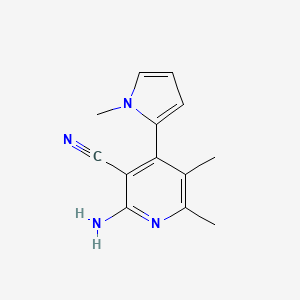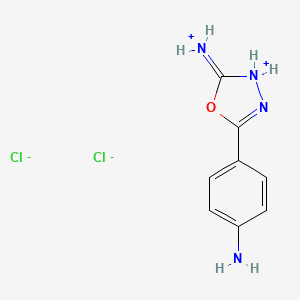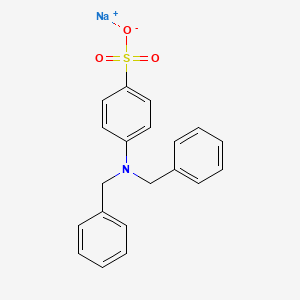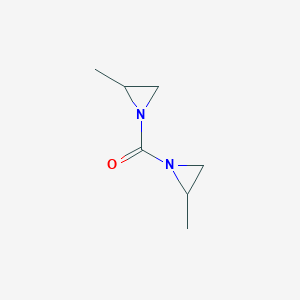
Bis(2-methylaziridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylaziridin-1-yl)methanone: is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.183 g/mol . It is also known by its systematic name, Aziridine, 1,1′-carbonylbis[2-methyl- . This compound is part of the aziridine family, which is characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylaziridin-1-yl)methanone typically involves the reaction of 2-methylaziridine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3C2H3N+COCl2→C7H12N2O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
化学反応の分析
Types of Reactions: Bis(2-methylaziridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines .
科学的研究の応用
Chemistry: Bis(2-methylaziridin-1-yl)methanone is used as a building block in organic synthesis. Its high reactivity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of aziridines on biological systems. It can act as a cross-linking agent in DNA and protein studies .
Medicine: Aziridines are known for their ability to alkylate DNA, which can lead to cell death in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to form strong bonds with various substrates .
作用機序
The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .
類似化合物との比較
Aziridine: The parent compound of the aziridine family.
2-methylaziridine: A simpler analog with a single aziridine ring.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings linked by a phenylene group.
Uniqueness: Bis(2-methylaziridin-1-yl)methanone is unique due to its bis-aziridine structure, which provides higher reactivity and the ability to form cross-links in biological and industrial applications. This makes it more versatile compared to simpler aziridines .
特性
CAS番号 |
7259-82-7 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC名 |
bis(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3 |
InChIキー |
SDMVZETWVZJRJP-UHFFFAOYSA-N |
正規SMILES |
CC1CN1C(=O)N2CC2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
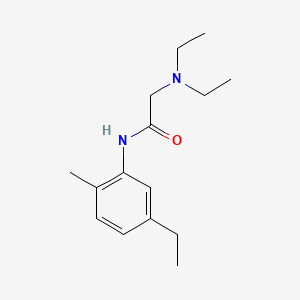
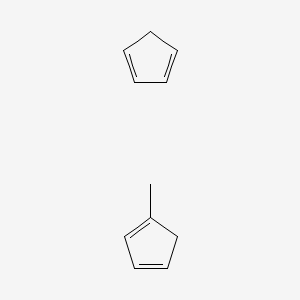
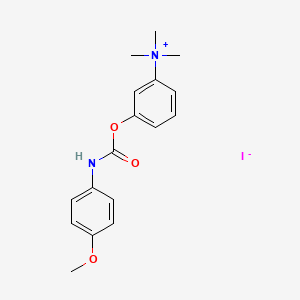
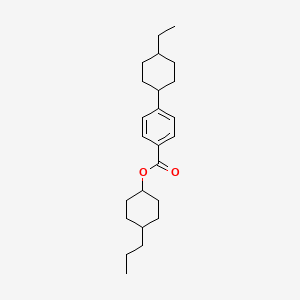
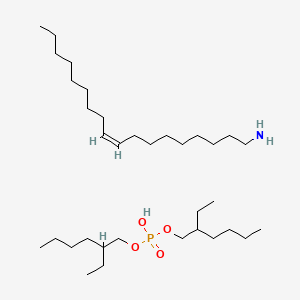
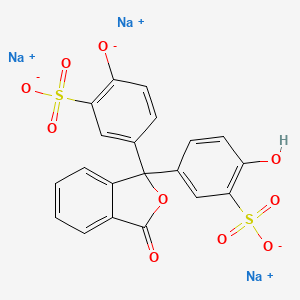
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
